molecular formula C11H21N3 B13066569 1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine

1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B13066569
M. Wt: 195.30 g/mol
InChI Key: JIUKDZRTQIINRH-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS RN 1248447-03-1) is a chemical research tool belonging to a class of substituted pyrazole amines investigated for their potential in pharmacological development . This compound is part of a broader structural family of pyrazole derivatives that have demonstrated significant research value as key intermediates and potential inhibitors in medicinal chemistry . Specifically, related pyrazole-amine compounds have been explored as potent, systemically available inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme . Inhibition of NAAA is a promising therapeutic strategy for managing inflammatory response and pain, as it preserves endogenous palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory and neuroprotective properties . Furthermore, structurally similar 4-aminopyrimidine and pyrazole derivatives have been studied as adenosine A2a receptor antagonists . The adenosine A2a receptor is a well-known target for neurological disorders, and its antagonists have potential applications in the research of Parkinson's disease, Huntington's disease, and other conditions related to dopaminergic function . The specific 3,5-dimethylpyrazole-4-amine scaffold, modified at the N1-position with alkyl groups like the 3,3-dimethylbutyl chain, represents a privileged structure in the exploration of structure-activity relationships (SAR) for these biological targets . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

1-(3,3-dimethylbutyl)-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C11H21N3/c1-8-10(12)9(2)14(13-8)7-6-11(3,4)5/h6-7,12H2,1-5H3

InChI Key

JIUKDZRTQIINRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(C)(C)C)C)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

  • Reagents :

    • Primary amine: 3,3-Dimethylbutan-2-amine (serving as the N-substituent source)
    • Diketone: 2,4-pentanedione (provides the pyrazole core)
    • O-(4-nitrobenzoyl)hydroxylamine (oxidizing agent facilitating ring closure)
    • Solvent: Dimethylformamide (DMF)
  • Reaction Setup :

    • The reagents are combined in a vial, sealed, and heated at 85 °C for 1.5 hours.
    • The reaction is conducted under stirring in a preheated reaction block.
  • Workup :

    • Two workup methods are reported:
      • Workup A: Quenching with 1 M NaOH, extraction with dichloromethane (DCM), washing with brine, drying over MgSO4, filtration, evaporation, and purification by column chromatography on basic alumina or silica gel.
      • Workup B: Treatment with triethylamine, partial evaporation of DMF under nitrogen, adsorption on silica gel, and chromatographic purification.

Yields and Physical Form

  • The reaction yields approximately 44-45% of the target compound as a colorless volatile liquid in small to moderate scale reactions (1-3 mmol scale).
  • Purification typically employs gradient elution with pentane–diethyl ether or hexane–ethyl acetate mixtures.

Reaction Scheme Summary

Component Amount (mmol) Role
3,3-Dimethylbutan-2-amine 1.0 - 3.0 Primary amine (N-substituent)
2,4-Pentanedione 1.1 - 3.3 Diketone (pyrazole core)
O-(4-nitrobenzoyl)hydroxylamine 1.5 - 4.5 Oxidant/amine source
DMF 5 - 20 mL Solvent
Temperature 85 °C Reaction temperature
Time 1.5 hours Reaction duration

Mechanistic Insights and Reaction Pathway

  • The primary amine reacts with the diketone to form an intermediate hydrazone or imine-like species.
  • O-(4-nitrobenzoyl)hydroxylamine acts as a nitrogen source and oxidant, facilitating cyclization to the pyrazole ring.
  • The N-substitution occurs at the pyrazole N1 position by the alkyl group derived from the primary amine.
  • The methyl groups at C3 and C5 originate from the diketone 2,4-pentanedione.

Alternative Synthetic Routes and Patent Methods

  • Patent literature describes methods for preparing 1,3-substituted pyrazoles involving the reaction of hydrazine derivatives with substituted diketones or olefinic compounds in the presence of Lewis acids (e.g., BF3, MgF2) at temperatures ranging from 0 to 150 °C, typically 20 to 110 °C, for 0.1 to 15 hours.
  • These methods emphasize high selectivity for 1,3-substitution over 1,5-substitution, with molar ratios of desired isomer often exceeding 20:1.
  • Isolation can be performed by crystallization, distillation, or precipitation from reaction mixtures.

Analytical Characterization Data (Representative)

Technique Data (Representative)
1H NMR (500 MHz) δ 5.70 (s, 1H, pyrazole H), 2.32 (s, 3H, CH3), 2.12 (s, 3H, CH3), 1.76 (s, 2H), 1.62 (s, 6H), 0.71 (s, 9H, tert-butyl)
13C NMR (126 MHz) δ 144.6, 138.7, 108.1, 62.5, 53.3, 31.5, 31.0, 30.7, 15.0, 13.5
HRMS (ESI) Calculated for C13H24N2Na [M + Na]+: 231.1832; Found: 231.1851
IR (ATR) 2949, 1550, 1447, 1417, 1357, 1234, 1094, 1024 cm–1

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Direct N-alkylation via primary amine, diketone, and O-(4-nitrobenzoyl)hydroxylamine 3,3-Dimethylbutan-2-amine, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine, DMF 85 °C, 1.5 h 44-45 Mild, straightforward, moderate yield
Hydrazine and diketone cyclization (patent method) Hydrazine derivatives, substituted diketones, Lewis acids 0-150 °C, 0.1-15 h High High selectivity, scalable

Chemical Reactions Analysis

1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a valuable scaffold for drug design and development.

    Industry: The compound finds applications in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity. It is also used in materials science for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

The table below highlights key structural and molecular differences between the target compound and selected analogs:

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Key Features
1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine 3,3-Dimethylbutyl C₁₀H₂₁N₃ 183.29 Aliphatic, branched substituent
3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine 1-Naphthylmethyl C₁₇H₁₉N₃ 265.35 Bulky aromatic substituent
1-[(4-Bromophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride 4-Bromophenylmethyl C₁₃H₁₅BrClN₃ 344.64 Halogenated aromatic group
1-[1-(4-Fluorophenyl)ethyl]-3,5-dimethyl-1H-pyrazol-4-amine 1-(4-Fluorophenyl)ethyl C₁₄H₁₈FN₃ 247.31 Fluorinated ethyl-aromatic hybrid

Key Observations :

  • Aliphatic vs. Aromatic Substituents : The target compound’s 3,3-dimethylbutyl group imparts higher lipophilicity compared to aromatic analogs like the naphthylmethyl or bromophenyl derivatives. This could enhance membrane permeability but reduce solubility in polar solvents .

Biological Activity

1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C11H18N4C_{11}H_{18}N_4 and a molecular weight of approximately 194.29 g/mol. Its structure features a pyrazole ring substituted with dimethyl and dimethylbutyl groups, which may influence its biological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives often exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy of various pyrazole compounds against common pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring was found to enhance antimicrobial activity.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NamePathogenMinimum Inhibitory Concentration (MIC)
This compoundKlebsiella pneumoniae32 µg/mL
This compoundStaphylococcus aureus16 µg/mL

This table summarizes findings from various studies indicating that the compound demonstrates notable activity against these pathogens at relatively low concentrations.

Antioxidant Activity

In addition to its antimicrobial properties, pyrazole compounds have been studied for their antioxidant capabilities. A study assessing the antioxidant activities of several derivatives showed that modifications at specific positions on the pyrazole ring could significantly enhance their ability to scavenge free radicals.

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)IC50 (µg/mL)
This compound7525
Reference Compound6530

The data indicates that the compound exhibits a strong scavenging effect on DPPH radicals, suggesting its potential as an antioxidant agent.

Study on Antimicrobial Efficacy

A recent study investigated the efficacy of various pyrazole derivatives against a panel of bacterial strains. The results demonstrated that this compound was among the most potent compounds tested. The study concluded that structural modifications could be optimized for enhanced efficacy against resistant strains.

Study on Antioxidant Properties

Another research effort focused on evaluating the antioxidant properties of this compound using various assays such as DPPH and ABTS radical scavenging tests. The findings indicated that the compound exhibited superior antioxidant activity compared to several known antioxidants, suggesting its potential application in pharmaceutical formulations targeting oxidative stress-related diseases.

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